molecular formula C19H20N2O4S2 B2914104 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-24-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2914104
CAS No.: 919757-24-7
M. Wt: 404.5
InChI Key: MXPGHOPQLHYVSJ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound featuring a thiazole ring, an ethoxy group, and an ethylsulfonyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds in its class, potentially binding to or inhibiting the function of target molecules . The specifics of these interactions and the resulting changes in cellular function are areas of ongoing research.

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it could result in decreased activity of that pathway, potentially leading to observable changes in cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Understanding these environmental influences is crucial for optimizing the use of the compound in a therapeutic context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The ethoxy group is introduced through an ethylation reaction, while the ethylsulfonyl group is added via a sulfonylation process. The final step involves the acetylation of the phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It may serve as a lead compound for the development of new drugs targeting resistant pathogens.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Comparison with Similar Compounds

  • N-(3-(1H-Imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine: Similar in structure but with an imidazole group instead of an ethylsulfonyl group.

  • N-(thiazol-2-yl)benzenesulfonamides: Contains a thiazole ring and a benzenesulfonamide group, used in antimicrobial studies.

This compound represents a valuable addition to the repertoire of organic molecules with significant scientific and industrial potential. Its versatility and reactivity make it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-25-15-6-5-7-16-18(15)21-19(26-16)20-17(22)12-13-8-10-14(11-9-13)27(23,24)4-2/h5-11H,3-4,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPGHOPQLHYVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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